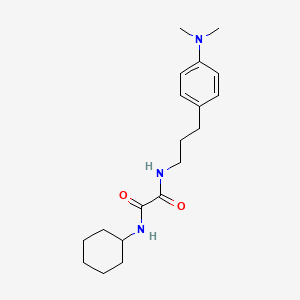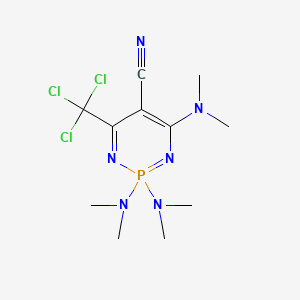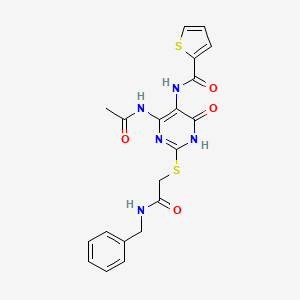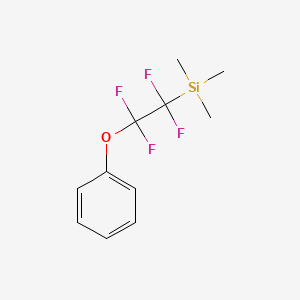
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 1,1,2,2-tetrafluoro-2-phenoxyethyl group. This compound is notable for its unique combination of fluorine atoms and a phenoxy group, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane typically involves the reaction of trimethylchlorosilane with 1,1,2,2-tetrafluoro-2-phenoxyethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of new organosilicon compounds with varied functional groups.
Oxidation: Production of oxidized phenoxy derivatives.
Reduction: Generation of reduced silane compounds.
科学研究应用
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules and studying fluorine’s effects on biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, coatings, and surface treatments due to its unique chemical properties.
作用机制
The mechanism of action of Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenoxy group can interact with aromatic systems, while the silicon atom provides a site for further functionalization. These interactions enable the compound to modify surfaces, catalyze reactions, and serve as a building block for more complex molecules.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: Compounds with similar silicon-based structures but without fluorine atoms.
Fluorinated phenoxy compounds: Molecules containing fluorine and phenoxy groups but lacking the silicon component.
Organosilicon compounds: A broad category of compounds containing silicon atoms bonded to organic groups.
Uniqueness
Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is unique due to its combination of fluorine atoms, a phenoxy group, and a silicon atom. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in diverse chemical reactions. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGQWAFZAKSDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
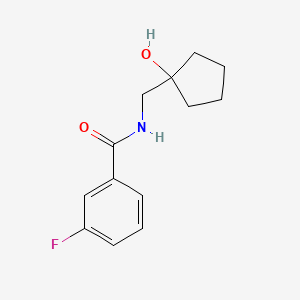
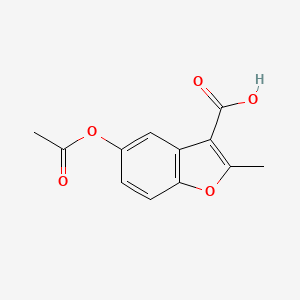

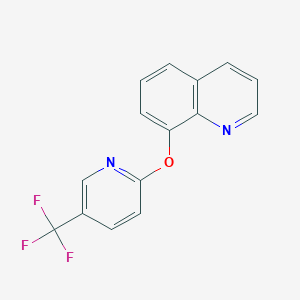
![N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2780693.png)
![3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2780695.png)
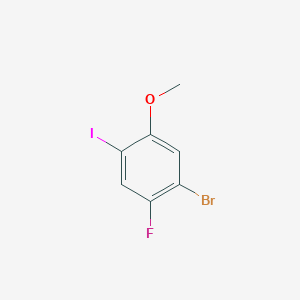
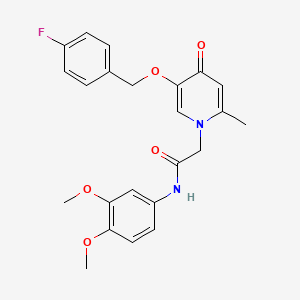
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)

